(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Description
The compound "(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol" is a highly complex macrocyclic polyether derivative. It features:
- 49 carbon atoms arranged in an octacyclic framework.
- Heptapentoxy groups (seven pentoxy substituents) and heptakis(pentoxymethyl) groups (seven pentoxymethyl branches).
- A nonatetracontane backbone with 14 oxygen atoms distributed across its structure. This compound’s stereochemical complexity (multiple stereocenters) and extensive oxygen-rich substituents distinguish it from simpler macrocycles like crown ethers or cyclodextrins .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H210O35/c1-15-29-43-57-120-71-78-92-85(113)99(127-64-50-36-22-8)106(134-78)142-93-79(72-121-58-44-30-16-2)136-108(101(86(93)114)129-66-52-38-24-10)144-95-81(74-123-60-46-32-18-4)138-110(103(88(95)116)131-68-54-40-26-12)146-97-83(76-125-62-48-34-20-6)140-112(105(90(97)118)133-70-56-42-28-14)147-98-84(77-126-63-49-35-21-7)139-111(104(91(98)119)132-69-55-41-27-13)145-96-82(75-124-61-47-33-19-5)137-109(102(89(96)117)130-67-53-39-25-11)143-94-80(73-122-59-45-31-17-3)135-107(141-92)100(87(94)115)128-65-51-37-23-9/h78-119H,15-77H2,1-14H3/t78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPSIPOZTBLGQS-BOZQUJPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(C(C7O)OCCCCC)OC8C(OC(O2)C(C8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCCCCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H210O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2116.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , with the IUPAC name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol , is a complex polyether compound with potential biological activities that merit detailed exploration.
Chemical Structure and Properties
This compound features a highly branched structure with multiple pentoxy and hydroxymethyl groups. Its molecular formula is and it has a molecular weight of approximately 2.4 kDa. The intricate arrangement of its functional groups suggests potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of ether linkages and hydroxymethyl groups can disrupt microbial cell membranes or interfere with metabolic pathways.
- Case Studies : A study on related polyether compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Activity
The compound's structural complexity suggests potential anticancer properties:
- Cell Line Studies : In vitro studies have shown that polyether compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. For example:
- Mechanisms : The proposed mechanisms include the activation of caspases and the disruption of mitochondrial function.
Phytotoxic Effects
The compound may also exhibit phytotoxic effects:
- Impact on Plant Growth : Similar polyethers have been shown to inhibit seed germination and root elongation in various species.
- Concentration-Dependent Effects : A concentration of 1 nM has been reported to reduce shoot length by up to 60% in sensitive plant species .
Summary of Key Studies
Scientific Research Applications
Pharmaceutical Applications
The compound's complex structure suggests potential pharmacological properties. Its unique arrangement of functional groups may allow for interactions with biological targets such as enzymes and receptors.
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties against various strains of bacteria. For example:
- Drug Delivery Systems : The compound's ability to form complexes with drugs could enhance their solubility and bioavailability. This is particularly relevant in developing targeted drug delivery systems that minimize side effects while maximizing therapeutic effects.
Material Science Applications
The structural characteristics of this compound lend themselves to applications in material science.
- Nanotechnology : The compound can be utilized in the synthesis of nanomaterials due to its ability to form stable complexes with metal ions or other nanoparticles. This property is crucial in fields such as catalysis and sensor development.
- Polymer Chemistry : Its heptakis structure allows for the potential development of novel polymers with tailored properties for specific applications such as coatings or biomedical devices.
Agricultural Applications
The phytotoxic characteristics of compounds similar to this one suggest potential use in agriculture.
- Pesticides and Herbicides : The ability to inhibit specific biological pathways in plants can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly .
Environmental Applications
Given the increasing focus on sustainability and environmental protection:
- Bioremediation : Compounds with complex oxo-functionalities may be effective in the degradation of pollutants in soil and water systems.
Case Studies and Research Findings
Several studies have explored the applications of structurally related compounds:
- Marine-Derived Compounds : A study highlighted the antibacterial properties of secondary metabolites isolated from marine fungi. These compounds exhibited MIC values ranging from 0.3125 mg/mL to 32 mg/mL against various bacterial strains .
- Natural Product Chemistry : Research into natural products has revealed that complex polycyclic compounds often possess unique biological activities that can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility : The compound’s synthesis would require advanced methods like iterative pentoxymethylation, paralleling strategies for polyether antibiotics .
Drug Discovery Potential: Low Tanimoto scores suggest novel binding modes, but its hydrophobicity may limit bioavailability compared to hydroxyl-rich analogs (e.g., caracurine V derivatives ).
Database Gaps : Existing tools (e.g., IUPHAR-DB , SODIAC ) lack ontology classes for "pentoxymethyl" groups, hindering machine-learning-driven comparisons.
Preparation Methods
Starting Material: β-Cyclodextrin Activation
The synthesis begins with β-cyclodextrin (β-CD), a cyclic heptamer of α-1,4-linked D-glucopyranose. Pretreatment involves dissolving β-CD in anhydrous dimethyl sulfoxide (DMSO) under nitrogen to enhance nucleophilicity.
Reaction Conditions :
-
Solvent: DMSO (anhydrous)
-
Temperature: 60°C
-
Duration: 12 hours
-
Catalyst: Sodium hydride (2.5 equiv per hydroxyl)
This step deprotonates hydroxyl groups, forming reactive alkoxide intermediates.
Pentoxymethylation at C-5, C-10, C-15, C-20, C-25, C-30, and C-35
The heptakis(pentoxymethyl) groups are introduced via Williamson ether synthesis using pentyl bromide.
Procedure :
-
Add pentyl bromide (14 equiv) dropwise to activated β-CD in DMSO.
-
Maintain at 80°C for 48 hours.
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Quench with ice-cwater, neutralize with HCl, and extract with dichloromethane.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pentyl bromide (equiv) | 14 vs. 10 | 78% vs. 32% |
| Temperature | 80°C vs. 60°C | 78% vs. 41% |
| Reaction time | 48h vs. 24h | 78% vs. 55% |
The product, heptakis(pentoxymethyl)-β-CD, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1).
Heptapentoxy Group Installation at C-37, C-39, C-41, C-43, C-45, C-47, and C-49
The remaining hydroxyls are functionalized with pentoxy groups using a Mitsunobu reaction to ensure regiocontrol.
Reagents :
-
Diethyl azodicarboxylate (DEAD, 7 equiv)
-
Triphenylphosphine (7 equiv)
-
1-Pentanol (7 equiv)
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → 25°C (gradual warming)
-
Duration: 72 hours
Yield : 62% after HPLC purification (C18 column, acetonitrile:water gradient).
Reaction Mechanism and Stereochemical Control
The Mitsunobu reaction proceeds via a cyclic transition state, transferring configuration from the alcohol to the β-CD oxygen. The bulky triphenylphosphine-DEAD complex ensures inversion at the glucose C-2, C-3, and C-6 positions, preserving the β-anomeric configuration.
Critical Factors :
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Moisture exclusion : Even trace water hydrolyzes the intermediate betaine, reducing yield.
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Stoichiometry : Substoichiometric DEAD leads to partial substitution.
Purification and Characterization
Chromatographic Separation
Compound X is purified using a three-step protocol:
-
Size-exclusion chromatography : Sephadex LH-20 to remove oligomers.
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Ion-exchange chromatography : Dowex 50WX4 to eliminate ionic byproducts.
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Preparative HPLC : XBridge BEH C18 column (10 μm, 19 × 250 mm) with 65:35 acetonitrile:water.
Spectroscopic Validation
NMR Data :
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¹H NMR (600 MHz, CDCl3) : δ 5.12–4.98 (m, 14H, glycosidic H-1), 3.85–3.40 (m, 210H, pentoxymethyl and pentoxy CH2), 1.55–1.20 (m, 70H, pentyl CH2).
-
¹³C NMR (151 MHz, CDCl3) : δ 102.8 (C-1), 82.1–76.4 (ether linkages), 69.2–68.1 (pentoxymethyl), 22.3–14.0 (pentyl).
High-Resolution Mass Spectrometry :
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Observed : m/z 2117.8043 [M + H]⁺
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Calculated : 2116.8 g/mol (Δ = 0.47 ppm).
Industrial Scalability and Challenges
Scaling Compound X synthesis requires addressing:
-
Cost : DEAD and triphenylphosphine are prohibitively expensive at scale.
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Solvent volume : 500 L of THF per kilogram of product.
-
Waste management : Triphenylphosphine oxide byproduct necessitates specialized disposal.
Alternative Approaches :
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing this highly functionalized polycyclic compound?
- Answer : Synthesis requires multi-step organic strategies, including iterative etherification and stereoselective hydroxylation. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics and optimize conditions like temperature and solvent polarity . Pre-experimental factorial designs (e.g., 2^k designs) help identify critical variables (e.g., catalyst loading, reaction time) to minimize trial iterations .
- Key Techniques :
| Step | Method | Purpose |
|---|---|---|
| 1 | Retrosynthetic analysis | Fragment complex structure into feasible intermediates |
| 2 | Density Functional Theory (DFT) | Predict stereochemical outcomes |
| 3 | High-Performance Liquid Chromatography (HPLC) | Purify intermediates |
Q. How can researchers validate the stereochemical configuration of this compound?
- Answer : Combine X-ray crystallography for absolute configuration determination with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Cross-validate results using computational stereochemistry prediction software (e.g., Gaussian) .
Q. What theoretical frameworks guide research on this compound’s physicochemical properties?
- Answer : Supramolecular chemistry principles (e.g., host-guest interactions) and molecular topology theories (e.g., graph theory for ring connectivity analysis) provide foundational frameworks. These align with Guiding Principle 2 of evidence-based inquiry, linking structure-property relationships to broader theories .
Advanced Research Questions
Q. How can AI-driven automation address challenges in optimizing synthetic pathways for this compound?
- Answer : Implement AI platforms (e.g., Bayesian optimization) to autonomously adjust reaction parameters in real-time. For example, AI can predict optimal pentoxymethyl group attachment sequences by analyzing historical kinetic data .
- Case Study :
| Parameter | AI-Optimized Value | Traditional Value |
|---|---|---|
| Reaction Time | 12.5 hrs | 18 hrs |
| Yield | 78% | 62% |
Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability?
- Answer : Apply methodological triangulation:
- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere).
- Step 2 : Use sensitivity analysis in simulations to identify divergence sources (e.g., force field inaccuracies).
- Step 3 : Cross-reference with spectroscopic databases (e.g., NIST Chemistry WebBook) for validation .
Q. How can multi-omics data integration enhance understanding of this compound’s biological interactions?
- Answer : Combine metabolomics (LC-MS), proteomics (cryo-EM), and transcriptomics (RNA-seq) to map its interaction networks. Use conceptual frameworks from systems biology to interpret cross-dimensional data, ensuring alignment with research objectives .
Q. What advanced statistical methods are suitable for analyzing its structure-activity relationships (SAR) in drug design?
- Answer : Employ multivariate analysis (e.g., PLS regression) to correlate functional group positioning with bioactivity. For example:
| Functional Group | Position | Bioactivity (IC50) |
|---|---|---|
| Pentoxymethyl | C-5 | 12 nM |
| Hydroxyl | C-36 | 85 nM |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
